MeOSuc-AAPV-PNA - 70967-90-7

MeOSuc-AAPV-PNA

Catalog Number: EVT-337253
CAS Number: 70967-90-7
Molecular Formula: C27H38N6O9
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MeOSuc-Ala-Ala-Pro-Val-pNA, also known as MeOSuc-AAPV-pNA, is a synthetic peptide substrate widely employed in biochemical assays to investigate the activity of serine proteases, particularly neutrophil elastase (HNE). [, , , ] This compound serves as a valuable tool in various research areas, including inflammation, respiratory diseases, and periodontal disease.

Chemical Reactions Analysis

The primary chemical reaction involving MeOSuc-AAPV-pNA in these papers is its enzymatic hydrolysis by serine proteases like HNE. [, , , ] This reaction cleaves the peptide bond between Valine and pNA, releasing free p-nitroaniline. The amount of p-nitroaniline produced, measurable by its absorbance at 405 nm, directly correlates with the enzyme's activity.

Mechanism of Action

MeOSuc-AAPV-pNA functions as a chromogenic substrate for HNE. [, , , ] HNE recognizes and binds to the peptide sequence (Ala-Ala-Pro-Val), cleaving the bond between Valine and pNA. This cleavage releases p-nitroaniline, resulting in a color change detectable by spectrophotometry. Measuring the rate of p-nitroaniline formation allows for the quantification of HNE activity.

Applications
  • Investigating Neutrophil Elastase Activity: MeOSuc-AAPV-pNA serves as a sensitive and specific substrate to measure HNE activity in biological samples. [, , , ] This application is crucial in understanding the role of HNE in various physiological and pathological conditions, such as inflammation, lung diseases, and periodontal disease.
  • Screening for Elastase Inhibitors: The use of MeOSuc-AAPV-pNA in enzyme assays allows for the identification and characterization of potential HNE inhibitors. [, ] Researchers can screen various compounds and assess their ability to inhibit the enzymatic activity of HNE, paving the way for developing new therapeutic agents.
  • Studying Enzyme Kinetics: By varying the concentration of MeOSuc-AAPV-pNA and analyzing the corresponding reaction rates, researchers can determine kinetic parameters of HNE, such as Michaelis-Menten constant (Km) and catalytic constant (kcat). [] These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Real-world examples:

  • Inhibition of HNE by plant extracts: A study utilized MeOSuc-AAPV-pNA to demonstrate the inhibitory effect of compounds isolated from Paulownia tomentosa fruits on HNE activity, highlighting their potential for treating airway inflammation. []
  • Comparison of sheep and human neutrophil elastase: Researchers employed MeOSuc-AAPV-pNA to compare the kinetic parameters of elastase enzymes from sheep and humans, revealing differences in their substrate affinity and catalytic efficiency. []
  • Periodontal disease research: MeOSuc-AAPV-pNA played a role in investigating the relationship between protease activity and clinical parameters in periodontal disease treatment. []

N-Methoxysuccinyl-(L-alanyl)2-L-prolyl-L-valine-4-nitroanilide (MeoSuc-AAPV-pNa)

  • Compound Description: This compound is an elastase-specific substrate used in enzymatic assays to measure the activity of elastase enzymes, such as human neutrophil elastase (HLE) and sheep leukocyte elastase (SLE) .

Benzoyl-L-arginine-p-nitroanilide (BAPNA)

  • Compound Description: This compound is a substrate used to measure the activity of proteolytic enzymes . The presence or absence of glycyl-glycine during the assay helps differentiate the activity of specific enzymes, such as P. gingivalis.

Suc-Ala-Ala-Pro-Phe-pNA

  • Compound Description: This compound acts as a substrate for cathepsin G, a neutrophil serine protease .

pGlu-Pro-Val-pNA

  • Compound Description: This compound is a smaller substrate used to study the inhibition of human neutrophil elastase (HNE) by polyanionic calcium chelators .
Chemical Identity and Structural Characterization of MeOSuc-Ala-Ala-Pro-Val-PNA

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic IUPAC name for MeOSuc-Ala-Ala-Pro-Val-pNA is N-(Methoxycarbonylpropionyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-nitroanilino)-L-valinamide. This nomenclature follows standard peptide naming conventions by:

  • Identifying the N-terminal methoxysuccinyl (MeOSuc) blocking group as N-(Methoxycarbonylpropionyl)
  • Listing subsequent amino acid residues (Ala-Ala-Pro-Val) from N- to C-terminus using L-stereodescriptors
  • Specifying the C-terminal para-nitroanilide (pNA) moiety as N-(4-nitroanilino)-L-valinamideThe systematic name precisely reflects the molecule's architecture, including the protecting group that prevents nonspecific cleavage and the chromogenic reporter group (4-nitroaniline) essential for analytical detection [2] [4].

Molecular Formula (C₂₇H₃₈N₆O₉) and Molecular Weight (590.63 g/mol)

Comprehensive elemental analysis confirms the molecular formula as C₂₇H₃₈N₆O₉, corresponding to an exact molecular mass of 590.63 g/mol. This formula accounts for:

  • The tetrapeptide backbone (Ala-Ala-Pro-Val)
  • The N-terminal methoxysuccinyl (MeOSuc) capping group
  • The C-terminal para-nitroanilide (pNA) chromophoreHigh-resolution mass spectrometry validates this molecular weight across multiple independent analyses and commercial sources [1] [4] [6].

Table 1: Atomic Composition of MeOSuc-Ala-Ala-Pro-Val-pNA

ElementCountMass Contribution (g/mol)
Carbon (C)27324.36
Hydrogen (H)3838.30
Nitrogen (N)684.04
Oxygen (O)9143.93
Total-590.63

Structural Analysis: Sequence (MeOSuc-Ala-Ala-Pro-Val-pNA) and Functional Groups

The compound's primary structure follows the sequence: Methoxysuccinyl-Alanine-Alanine-Proline-Valine-para-Nitroanilide. Key functional groups include:

  • Methoxysuccinyl group (MeOSuc): CH₃OCOCH₂CH₂CO- at the N-terminus, enhancing solubility and mimicking natural elastase substrates
  • Peptide backbone: Three peptide bonds (-CONH-) linking Ala¹-Ala²-Pro³-Val⁴ residues
  • Proline residue: Contains a secondary amine forming a rigid pyrrolidine ring, influencing chain conformation
  • Valine side chain: Branched isopropyl group (-CH(CH₃)₂) enabling hydrophobic interactions
  • para-Nitroanilide group: p-NH-C₆H₄-NO₂ chromophore attached via amide bond to Val⁴; cleavage yields yellow 4-nitroaniline detectable at 405 nm [2] [4] [8]

Table 2: Functional Group Roles in Substrate Recognition and Cleavage

Structural ElementChemical PropertiesBiological Function
Methoxysuccinyl (MeOSuc)Hydrophilic capping groupBlocks N-terminus; enhances aqueous solubility
Alanine-Alanine sequenceShort aliphatic side chainsFacilitates active site binding to elastase
Proline residueCyclic secondary amineIntroduces structural turn; enhances specificity
Valine para-nitroanilideHydrophobic branched chain + chromophoreCleavage site; releases detectable p-nitroaniline

Spectroscopic Characterization: SMILES and InChI Representations

The compound's structure is formally represented through standardized chemical identifiers:

SMILES String:[N+](=O)([O-])c1ccc(cc1)N[C@@H](C(C)C)C(=O)NC(=O)[C@H]2N(CCC2)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CCC(=O)OC)C)CThis SMILES notation details atomic connectivity, stereochemistry (via @@H] and @H] symbols), and the para-nitroanilide group configuration [5] [9] [10].

InChI Key:JWYKDZIEIWGSBN-OSAZLGQLSA-NThe International Chemical Identifier decomposes the structure into layers:

  • Molecular formula: C₂₇H₃₈N₆O₉
  • Atomic connections: Backbone and side chain linkages
  • Stereochemistry: Specifies L-configuration for all chiral centers (Ala¹, Ala², Pro³, Val⁴)
  • Protonation state: Neutral form under physiological conditions [5] [9] [10]

Crystallographic Data and Conformational Stability

Publicly available crystallographic data for MeOSuc-Ala-Ala-Pro-Val-pNA remains limited, likely due to challenges in crystallizing flexible peptide chains. However, computational modeling predicts:

  • Conformational rigidity from the proline residue's cyclic structure, restricting backbone φ/ψ angles
  • Hydrophobic clustering of alanine and valine side chains in aqueous environments
  • Extended β-strand geometry at the Ala²-Pro³ bond, optimizing elastase active site bindingMolecular dynamics simulations suggest the substrate adopts a bent conformation in solution, with the MeOSuc group and pNA moiety oriented to maximize solvent interactions while maintaining internal hydrogen bonding between Ala¹ carbonyl and Val⁴ amide proton [4].

Biological Function and Mechanism of Action

Properties

CAS Number

70967-90-7

Product Name

MeOSuc-Ala-Ala-Pro-Val-PNA

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C27H38N6O9

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1

InChI Key

VLVGCNNWNUERRZ-OSAZLGQLSA-N

SMILES

CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC)NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

AAPV-NA
MeO-Suc-Ala-Ala-Pro-Val-NA
N-methoxysuccinyl-Ala-Ala-Pro-Val-pNA
N-methoxysuccinyl-alanyl-alanyl-prolyl-valine-4-nitroanilide
N-methoxysuccinyl-alanyl-alanyl-prolyl-valine-p-nitroanilide

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC

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